
Saikosaponin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, immunomodulatory, and anticancer properties . Saikosaponin A is known for its ability to suppress angiogenesis and tumor growth by blocking the vascular endothelial growth factor receptor 2-mediated signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Saikosaponin A involves several key steps. The aglycones of high oxidation state are prepared from oleanolic acid. The regioselective glycosylation is then performed to construct the β-(1→3)-linked disaccharide fragment. Efficient gold (I)-catalyzed glycosylation is used to install the glycans onto the aglycones .
Industrial Production Methods
Industrial production of this compound typically involves extraction from the roots of Bupleurum falcatum. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as column chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Saikosaponin A undergoes various chemical reactions, including:
Reduction: Reduction of the 3-ketone to form 3,23-diol, which is then protected with silylidene ketal.
Substitution: Glycosylation reactions to attach sugar moieties to the aglycone structure.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.
Reduction: Me4NBH(OAc)3 is used for the reduction of ketones.
Glycosylation: Gold (I)-catalyzed glycosylation is employed to attach glycans.
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives of this compound, such as prosaikosaponin F, G, and saikosaponin Y .
Scientific Research Applications
Anticancer Properties
Cervical Cancer Treatment
Saikosaponin A has demonstrated promising results in the treatment of cervical cancer. In vitro and in vivo studies revealed that it induces apoptosis in HeLa cells through mitochondrial-mediated pathways and endoplasmic reticulum stress mechanisms. The compound was shown to significantly inhibit tumor growth in nude mice models, suggesting its potential as a therapeutic agent for cervical cancer patients .
Neuroblastoma
Research indicates that this compound exhibits anti-tumor activity against neuroblastoma, a highly metastatic tumor prevalent in children. The compound inhibited the proliferation of human neuroblastoma cells and induced apoptosis through various mechanisms, including the modulation of apoptosis-related proteins and suppression of cell migration and invasion .
Triple-Negative Breast Cancer
this compound has been identified as a potent inhibitor of triple-negative breast cancer by down-regulating the expression of the CXCR4 protein, which is crucial for tumor growth and metastasis. This action suggests that this compound could be a valuable candidate for targeted therapy against this aggressive cancer subtype .
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties by regulating various signaling pathways. It has been shown to alleviate inflammation through the inhibition of pro-inflammatory cytokines and modulation of immune responses. For instance, it can influence the balance between Type 1 T-helper cells and regulatory T cells, enhancing the body's ability to manage inflammatory conditions .
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound against enterovirus A71 (EV-A71), which is responsible for hand, foot, and mouth disease. The compound effectively suppresses viral RNA replication and protein synthesis, thereby preventing EV-A71-induced cell death . This suggests that this compound may serve as a therapeutic agent in managing viral infections.
Antifibrotic Effects
In addition to its anticancer and anti-inflammatory properties, this compound has shown antifibrotic effects by modulating the transforming growth factor beta (TGF-β1)/Smads signaling pathway. This action inhibits fibroblast proliferation and collagen production, indicating its potential utility in treating fibrotic diseases .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, potentially serving as an anticonvulsant candidate for epilepsy treatment. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in neurological disorders .
Data Summary Table
Mechanism of Action
Saikosaponin A exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the activation of the NF-κB signaling pathway by reducing the phosphorylation of IκBα and preventing the nuclear translocation of p65NF-κB.
Anticancer: Induces apoptosis in tumor cells through the activation of caspase-2, -4, and -8, and downregulation of CXCR4.
Immunomodulatory: Regulates the balance of Th1/Th2 cells in tumors, enhancing the immune response against cancer cells.
Comparison with Similar Compounds
Saikosaponin A is part of a family of saikosaponins, which include:
Saikosaponin D: Exhibits strong antitumor effects by inhibiting cell proliferation and inducing apoptosis.
Saikosaponin C: Known for its antiviral properties.
Saikosaponin B2: Demonstrates significant anti-inflammatory effects.
Compared to these similar compounds, this compound is unique in its strong anti-inflammatory and immunomodulatory properties, making it a valuable compound for therapeutic applications .
Q & A
Basic Research Questions
Q. How can researchers reliably quantify Saikosaponin A in plant extracts using HPLC?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 210 nm is widely used. Gradient elution with acetonitrile-water mixtures (e.g., 30–55% acetonitrile over 40 minutes) provides optimal separation. Validation parameters (linearity, precision, recovery) must meet ICH guidelines. For example, correlation coefficients (R² > 0.999) and recovery rates (95–99%) are achievable for this compound and related saponins .
- Key Findings : Silica column purification under gradient conditions (chloroform:methanol:H₂O) yields this compound with >98% purity. Chinese Bupleurum falcatum contains higher total saikosaponins (6.52–7.10%) than Korean variants (3.32–3.88%) .
Q. What soil factors influence this compound content in Bupleurum chinense?
- Methodology : Collect soil samples from cultivation sites and analyze physicochemical properties (pH, organic matter, micronutrients). Pair with HPLC-based saikosaponin quantification. Use Pearson correlation and principal component analysis to identify key factors.
- Key Findings : Organic matter and effective zinc strongly correlate with this compound accumulation. Henan Province (China) samples showed saikosaponin levels 5.16× higher than national standards .
Advanced Research Questions
Q. How do metabolic pathways explain this compound’s low oral bioavailability?
- Methodology : Conduct in vivo pharmacokinetic studies in rodents using LC-MS/MS to track this compound and its metabolites. Simulate gastrointestinal stability via incubation with gastric/intestinal fluids and gut microbiota.
- Key Findings : Poor absorption and rapid enzymatic hydrolysis in the gut (e.g., deglycosylation by microbiota) generate bioactive aglycones (e.g., saikogenins). These metabolites, not the parent compound, may drive pharmacological effects .
Q. What experimental strategies resolve contradictions in this compound’s anti-inflammatory vs. hepatotoxic effects?
- Methodology : Use cell-based assays (e.g., LPS-induced macrophages) to assess anti-inflammatory activity (via TNF-α/IL-6 suppression) and hepatocyte models (e.g., HepG2) to evaluate cytotoxicity (via LDH release). Dose-response curves and transcriptomic profiling can identify threshold concentrations for divergent effects.
- Key Considerations : Contradictions may arise from concentration-dependent biphasic effects or metabolite-specific actions. For example, Saikosaponin D (structurally similar to A) shows higher cytotoxicity at >50 µM .
Q. How can gene expression analysis optimize this compound biosynthesis in Bupleurum?
- Methodology : Use qRT-PCR with stable reference genes (e.g., EF-1α) to profile triterpene synthase (TPS) and cytochrome P450 gene expression in roots. Correlate with HPLC-measured saikosaponin content via SPSS.
- Key Findings : Expression levels of 16 key enzymes (e.g., β-amyrin synthase) directly correlate with this compound accumulation. Root tissues show the highest expression, guiding targeted cultivation strategies .
Q. Methodological Design Considerations
Q. What statistical approaches are optimal for analyzing this compound-environment interactions?
- Recommendations : Cluster analysis groups samples by saikosaponin content, while principal component analysis (PCA) reduces soil variable dimensionality. Multivariate regression models (e.g., PLS) quantify the contribution of organic matter, pH, and micronutrients .
Q. How should researchers validate novel this compound metabolites in serum?
- Protocol : Use UPLC-Q-TOF-MS in negative ion mode ([M-H]⁻ ions at m/z 779.4589). MS² fragmentation patterns (e.g., loss of glucose moieties at m/z 617.4060) confirm structural identity. Compare retention times and spectra with authenticated standards .
Q. Data Interpretation and Reproducibility
Q. Why do saikosaponin yields vary between Bupleurum species, and how can this be controlled?
- Analysis : Genetic diversity and environmental stress (e.g., soil salinity) alter biosynthetic pathways. Standardize cultivation protocols (e.g., fixed zinc/organic matter levels) and use metabolomics to monitor saikosaponin flux .
Q. What criteria ensure reproducibility in this compound purification?
Properties
CAS No. |
20736-09-8 |
---|---|
Molecular Formula |
C42H68O13 |
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,9R,10S,13S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-21-28(46)33(55-34-31(49)30(48)29(47)22(18-43)53-34)32(50)35(52-21)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22+,23-,24?,25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35+,37+,38+,39-,40+,41-,42?/m1/s1 |
InChI Key |
KYWSCMDFVARMPN-VEIYWVLQSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3C=CC56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
saikosaponin saikosaponin A saikosaponin B saikosaponin B1 saikosaponin B2 saikosaponin B3 saikosaponin B4 saikosaponin C saikosaponin D saikosaponin K saikosaponin L saikosaponins |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.